molecular formula C27H30N4O2 B13548560 N-{[(2-ethyl-6-methylphenyl)carbamoyl](pyridin-3-yl)methyl}-N-[6-(propan-2-yl)pyridin-3-yl]prop-2-enamide

N-{[(2-ethyl-6-methylphenyl)carbamoyl](pyridin-3-yl)methyl}-N-[6-(propan-2-yl)pyridin-3-yl]prop-2-enamide

Cat. No.: B13548560
M. Wt: 442.6 g/mol
InChI Key: JLJDJCMJOUDOLZ-UHFFFAOYSA-N
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Description

N-{(2-ethyl-6-methylphenyl)carbamoylmethyl}-N-[6-(propan-2-yl)pyridin-3-yl]prop-2-enamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of multiple aromatic rings and functional groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(2-ethyl-6-methylphenyl)carbamoylmethyl}-N-[6-(propan-2-yl)pyridin-3-yl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{(2-ethyl-6-methylphenyl)carbamoylmethyl}-N-[6-(propan-2-yl)pyridin-3-yl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

N-{(2-ethyl-6-methylphenyl)carbamoylmethyl}-N-[6-(propan-2-yl)pyridin-3-yl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{(2-ethyl-6-methylphenyl)carbamoylmethyl}-N-[6-(propan-2-yl)pyridin-3-yl]prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other aromatic amides and pyridine derivatives, such as:

  • N-(2-ethylphenyl)-N’-(pyridin-3-yl)urea
  • N-(6-methylpyridin-3-yl)-N’-(2-propylphenyl)acetamide

Uniqueness

What sets N-{(2-ethyl-6-methylphenyl)carbamoylmethyl}-N-[6-(propan-2-yl)pyridin-3-yl]prop-2-enamide apart is its unique combination of functional groups and aromatic rings, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C27H30N4O2

Molecular Weight

442.6 g/mol

IUPAC Name

N-[2-(2-ethyl-6-methylanilino)-2-oxo-1-pyridin-3-ylethyl]-N-(6-propan-2-ylpyridin-3-yl)prop-2-enamide

InChI

InChI=1S/C27H30N4O2/c1-6-20-11-8-10-19(5)25(20)30-27(33)26(21-12-9-15-28-16-21)31(24(32)7-2)22-13-14-23(18(3)4)29-17-22/h7-18,26H,2,6H2,1,3-5H3,(H,30,33)

InChI Key

JLJDJCMJOUDOLZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C(C2=CN=CC=C2)N(C3=CN=C(C=C3)C(C)C)C(=O)C=C)C

Origin of Product

United States

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